3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including methoxy, oxadiazole, thiazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenylhydrazine and 3-methoxybenzoyl chloride. These intermediates undergo cyclization reactions to form the oxadiazole and thiazole rings, followed by coupling reactions to assemble the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole and thiazole rings can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the heterocyclic rings can produce simpler heterocycles .
Scientific Research Applications
3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide
- 3-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 3-methoxy-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide apart from similar compounds is its unique combination of functional groups and heterocyclic rings. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-methoxy-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-17(20-23-18(25-29-20)13-7-9-15(27-2)10-8-13)30-21(22-12)24-19(26)14-5-4-6-16(11-14)28-3/h4-11H,1-3H3,(H,22,24,26) |
InChI Key |
FWZNQRZJULQQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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